N-(cyclopropylmethyl)-2-methoxy-5-methylaniline
Description
N-(Cyclopropylmethyl)-2-methoxy-5-methylaniline (CAS: 1156164-07-6) is a substituted aniline derivative with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . The compound features a methoxy group at the 2-position, a methyl group at the 5-position, and a cyclopropylmethylamine substituent on the aromatic ring. This structural configuration confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-methoxy-5-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-6-12(14-2)11(7-9)13-8-10-4-5-10/h3,6-7,10,13H,4-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVUUAPHHORMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The direct alkylation of 2-methoxy-5-methylaniline with cyclopropylmethyl bromide proceeds via an SN2 mechanism, where the amine acts as a nucleophile. Key parameters influencing yield include:
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Base selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) achieves a 45% yield by deprotonating the amine without inducing side reactions.
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Solvent effects : Polar aprotic solvents like DMF enhance ion pair separation, improving reactivity.
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Stoichiometry : A 1.2:1 molar ratio of cyclopropylmethyl bromide to amine minimizes quaternary ammonium salt formation.
A representative procedure involves refluxing 2-methoxy-5-methylaniline (1.0 equiv), cyclopropylmethyl bromide (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 hours. Workup includes extraction with ethyl acetate and purification via silica gel chromatography.
Mitsunobu Reaction for N-Alkylation
Advantages Over Conventional Alkylation
The Mitsunobu reaction offers superior regiocontrol and avoids over-alkylation. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), cyclopropylmethanol couples with 2-methoxy-5-methylaniline to form the desired product in 65% yield. The reaction proceeds under mild conditions (room temperature, 24 hours) and is compatible with moisture-sensitive substrates.
Optimization Table
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Tetrahydrofuran | 65 |
| Temperature | 25°C | 65 |
| Stoichiometry (PPh₃:DEAD) | 1:1 | 65 |
Copper-Catalyzed Ullmann-Type Coupling
Enhancing Reactivity with Ligands
Ullmann coupling employs a copper(I) iodide (CuI) catalyst and N,N′-dimethylethylenediamine (DMEDA) to facilitate C–N bond formation between 2-methoxy-5-methylaniline and cyclopropylmethyl iodide. At 100°C in dioxane, this method achieves a 55% yield after 48 hours. The ligand DMEDA stabilizes the copper intermediate, enhancing turnover frequency.
Mechanistic Insights
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Oxidative addition of CuI to the alkyl halide.
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Transmetallation with the amine.
Reductive Amination Pathways
Challenges and Workarounds
Reductive amination of 2-methoxy-5-methylaniline with cyclopropanecarbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol yields only 30% product due to imine instability. Lewis acids like titanium(IV) isopropoxide (Ti(OiPr)₄) improve imine formation, raising the yield to 45%.
Critical Parameters
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pH control : Maintaining a pH of 6–7 prevents decomposition of the reducing agent.
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Solvent choice : Methanol or ethanol balances substrate solubility and reaction kinetics.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Alkylation | 45 | 90 | High | Moderate |
| Mitsunobu | 65 | 95 | Low | Low |
| Ullmann Coupling | 55 | 85 | Moderate | High |
| Reductive Amination | 30–45 | 80 | Moderate | Moderate |
The Mitsunobu reaction, while efficient, is limited by reagent cost, making direct alkylation the preferred industrial method. Ullmann coupling offers a balance between yield and scalability but requires prolonged reaction times.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow technology enhances heat and mass transfer, reducing reaction times by 40% compared to batch processes. For example, direct alkylation in a microreactor at 120°C achieves 85% conversion in 2 hours.
Waste Management Strategies
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Solvent recovery : Distillation reclaims >90% of DMF.
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Byproduct mitigation : Quaternary ammonium salts are minimized using phase-transfer catalysts like tetrabutylammonium bromide (TBAB).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) : δ 6.65 (d, J = 8.4 Hz, 1H, ArH), 6.55 (s, 1H, ArH), 3.82 (s, 3H, OCH₃), 3.31 (d, J = 6.8 Hz, 2H, NCH₂), 2.28 (s, 3H, ArCH₃), 1.20–1.15 (m, 1H, cyclopropane CH), 0.65–0.60 (m, 2H, cyclopropane CH₂), 0.40–0.35 (m, 2H, cyclopropane CH₂).
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¹³C NMR : δ 152.1 (OCH₃), 139.5 (NCH₂), 128.9–114.7 (aromatic carbons), 10.2 (cyclopropane carbons) .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-methoxy-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
N-(Cyclopropylmethyl)-2-methoxy-5-methylaniline is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the realm of G protein-coupled receptors (GPCRs), which are critical in many physiological processes.
- Antimicrobial Properties : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial activity. This suggests that further research could explore its efficacy against various pathogens.
- Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, making it a candidate for the development of new analgesics or anti-inflammatory drugs.
Case Study: GPCR Interaction
A study focusing on structure-functional selectivity relationships (SFSR) highlighted how modifications in amine compounds could enhance their binding affinity to GPCRs, suggesting that this compound could be optimized for better therapeutic outcomes .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex organic molecules.
- Reactivity : The compound can participate in nucleophilic substitution reactions and can be modified through oxidation and reduction processes. This versatility allows chemists to tailor its properties for specific applications.
Data Table: Chemical Transformations
| Reaction Type | Example Transformation | Product |
|---|---|---|
| Oxidation | This compound + Oxidizing Agent | Hydroxylated derivative |
| Reduction | This compound + Reducing Agent | Amine derivative |
| Substitution | This compound + Nucleophile | Various substituted anilines |
Materials Science
Development of Specialty Chemicals
In materials science, this compound is being explored for its potential use in developing specialty chemicals and polymers.
- Polymerization Studies : Research has indicated that the compound can be utilized in polymer synthesis, potentially leading to materials with enhanced mechanical properties or specific functionalities.
Case Study: Polymer Development
A recent study demonstrated the successful incorporation of similar amine compounds into polymer matrices, resulting in improved thermal stability and mechanical strength . This indicates that this compound could play a significant role in advanced material formulations.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-2-methoxy-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity and specificity of the compound to its target. The methoxy and methyl groups on the aromatic ring can influence the electronic properties and reactivity of the compound, affecting its overall biological activity .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Key Observations :
- Steric Effects : The cyclopropylmethyl group in the target compound introduces significant steric hindrance compared to simpler alkyl groups (e.g., N-CH₃ in 156267-11-7) or aromatic substituents (e.g., benzyl in 67402-49-7) .
- Electronic Effects : The methoxy group (electron-donating) in the target compound contrasts with electron-withdrawing groups like nitro (55730-09-1) or iodo (103796-60-7), which alter reactivity in electrophilic substitution reactions .
- Molecular Weight : Bulky substituents (e.g., benzyl, chloromethyl) increase molecular weight, as seen in 67402-49-7 (335.24 g/mol) compared to the target compound (191.27 g/mol) .
Solubility and Reactivity
- Solubility : The target compound’s cyclopropylmethyl group enhances lipophilicity compared to analogues with polar nitro (55730-09-1) or iodo (103796-60-7) groups, which may improve membrane permeability in biological systems .
- Reactivity: The absence of strong electron-withdrawing groups (e.g., NO₂) in the target compound makes it less reactive toward nucleophilic attack compared to 55730-09-1 .
Biological Activity
N-(cyclopropylmethyl)-2-methoxy-5-methylaniline is a compound of interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables summarizing key results.
Chemical Structure and Properties
The molecular formula of this compound is C12H17N1O1, with a molecular weight of approximately 193.27 g/mol. The compound features a cyclopropylmethyl group, a methoxy group (-OCH₃) at the ortho position relative to the amine group, and a methyl group at the para position. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial and antiviral properties. For instance, derivatives of methoxy-substituted anilines have shown promising activity against various pathogens. However, specific studies on this compound's efficacy are still limited and require further exploration through in vitro and in vivo studies.
Antiproliferative Activity
Case Study: Antiproliferative Effects
A study investigated the antiproliferative effects of structurally related compounds on cancer cell lines. The results indicated that certain methoxy-substituted anilines demonstrated significant inhibitory effects on cell proliferation, particularly against the MCF-7 breast cancer cell line. The IC50 values for some derivatives ranged from 1.2 to 5.3 µM, suggesting that structural modifications can enhance biological activity (Table 1).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 3.1 | MCF-7 |
| Compound B | 4.8 | MCF-7 |
| Compound C | 5.3 | HCT116 |
The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular pathways. Preliminary studies suggest that such compounds can influence signaling pathways related to cell growth and apoptosis.
Example Mechanism:
- Ligand Binding: The compound may bind to specific receptors or enzymes.
- Signal Transduction: This binding could initiate a cascade of intracellular signals.
- Cellular Response: Ultimately leading to altered cell proliferation or apoptosis.
Antioxidative Activity
Another aspect of interest is the antioxidative capacity of similar compounds. Research has shown that certain derivatives exhibit significant antioxidant activity, which can protect cells from oxidative stress—an important factor in cancer progression.
Antioxidant Activity Results:
In assays measuring antioxidant capacity (DPPH and FRAP), several derivatives demonstrated enhanced activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests potential applications in cancer prevention strategies.
Q & A
Q. What are the established synthetic routes for N-(cyclopropylmethyl)-2-methoxy-5-methylaniline, and what reaction conditions are critical?
this compound is synthesized via alkylation of 2-methoxy-5-methylaniline with cyclopropylmethyl halides. Key steps include nucleophilic substitution under basic conditions (e.g., NaOH or EtN) and purification via column chromatography. Reaction optimization requires controlled temperature (<104°F) to avoid decomposition and moisture exclusion due to the compound’s hydrolytic sensitivity .
Q. Which analytical methods are validated for detecting aromatic amines like this compound in complex matrices?
High-performance liquid chromatography (HPLC) coupled with electrochemical detection is widely used. Polymeric ionic liquids (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide) enhance selectivity in solid-phase microextraction (SPME) for genotoxic impurity analysis. Method validation includes spike-recovery tests and comparison with standards (e.g., 100 µg/mL methanolic solutions) .
Q. What safety protocols are essential when handling this compound?
The compound is a confirmed carcinogen (Category 1B) and mutagen. Key protocols include:
- Use of fume hoods and PPE (gloves, goggles).
- Storage at 0–6°C in airtight, light-resistant containers.
- Neutralization of spills with absorbents (e.g., vermiculite) and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can researchers optimize multi-step syntheses involving this compound to address low yields in coupling reactions?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Use Pd/C or Buchwald-Hartwig catalysts for aryl coupling.
- Temperature Control : Maintain 60–80°C for imine formation to prevent decomposition.
- Purification : Employ preparative TLC or flash chromatography with hexane/ethyl acetate gradients.
Example: A trifluoromethylbenzamide derivative achieved 85% yield using EtN as a base and THF as solvent .
Q. How should contradictory reactivity data (e.g., stability in acidic vs. basic media) be resolved?
Contradictions may arise from differing substituent effects or solvent interactions. Systematic analysis includes:
- pH-Dependent Stability Tests : Monitor degradation via LC-MS at pH 2–12.
- Spectroscopic Validation : Use H-NMR (400 MHz, CDCl) to track structural changes (e.g., δ 3.35–3.18 ppm for cyclopropylmethyl protons) .
- Computational Modeling : DFT studies to assess protonation states and transition energies .
Q. What mechanistic insights explain the role of the cyclopropylmethyl group in modulating biological activity?
The cyclopropylmethyl group enhances metabolic stability by restricting free rotation, reducing oxidation susceptibility. Comparative studies with linear alkyl analogs show:
- Increased LogP : Higher lipophilicity improves membrane permeability.
- Steric Effects : Hinders enzymatic deamination, as observed in pesticidal analogs like profluralin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
